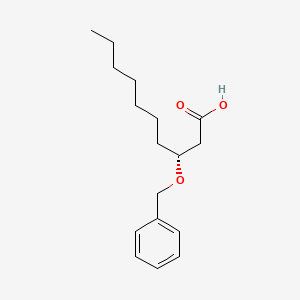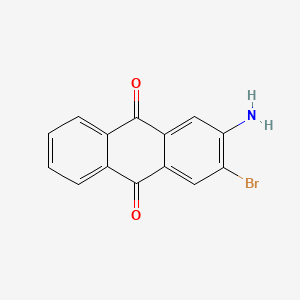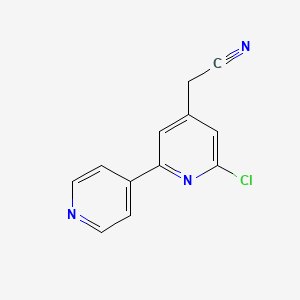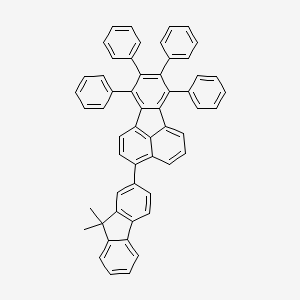![molecular formula C25H26ClN3O2 B13138599 1-[5-[4-(4-Chlorophenyl)phenoxy]pentyl]-3-(4-pyridyl)imidazolidin-2-one](/img/structure/B13138599.png)
1-[5-[4-(4-Chlorophenyl)phenoxy]pentyl]-3-(4-pyridyl)imidazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DBPR103 is a compound known for its potent antiviral activity, particularly against enterovirus 71 (EV71), which is a major causative agent of hand, foot, and mouth disease. This compound has shown significant promise in stabilizing viral particles and preventing virus uncoating, making it a valuable candidate for antiviral therapies .
Preparation Methods
The synthesis of DBPR103 involves several steps, typically starting with the preparation of key intermediates followed by their assembly into the final compound. The specific synthetic routes and reaction conditions are often proprietary, but they generally involve standard organic synthesis techniques such as nucleophilic substitution, oxidation, and reduction reactions . Industrial production methods would likely involve scaling up these laboratory procedures, optimizing reaction conditions for higher yields and purity, and ensuring compliance with regulatory standards.
Chemical Reactions Analysis
DBPR103 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction might yield an alcohol.
Scientific Research Applications
DBPR103 has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying antiviral mechanisms and for developing new synthetic methodologies.
Biology: It is used to study the interactions between viral particles and host cells, particularly in the context of enterovirus infections.
Medicine: It has potential therapeutic applications in the treatment of viral infections, particularly those caused by enterovirus 71.
Industry: It could be used in the development of antiviral drugs and in the production of antiviral coatings and materials
Mechanism of Action
DBPR103 exerts its antiviral effects by stabilizing the viral capsid, preventing the uncoating of the virus and thereby inhibiting the release of viral RNA into the host cell. This stabilization is achieved by replacing the natural pocket factor within the hydrophobic pocket of the viral capsid . The molecular targets involved include the viral capsid protein VP1, which is critical for the virus’s ability to infect host cells .
Comparison with Similar Compounds
DBPR103 is similar to other antiviral compounds such as pleconaril and compound 14, which also target the viral capsid protein VP1. DBPR103 is unique in its higher potency and lower cytotoxicity compared to these compounds . Other similar compounds include:
Pleconaril: An antiviral drug that also targets the viral capsid but has lower potency against enterovirus 71.
Compound 14: A potent antiviral agent with excellent in vivo efficacy but different structural features compared to DBPR103
Properties
Molecular Formula |
C25H26ClN3O2 |
|---|---|
Molecular Weight |
435.9 g/mol |
IUPAC Name |
1-[5-[4-(4-chlorophenyl)phenoxy]pentyl]-3-pyridin-4-ylimidazolidin-2-one |
InChI |
InChI=1S/C25H26ClN3O2/c26-22-8-4-20(5-9-22)21-6-10-24(11-7-21)31-19-3-1-2-16-28-17-18-29(25(28)30)23-12-14-27-15-13-23/h4-15H,1-3,16-19H2 |
InChI Key |
WXSUPRFKEUWQEL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)N1CCCCCOC2=CC=C(C=C2)C3=CC=C(C=C3)Cl)C4=CC=NC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


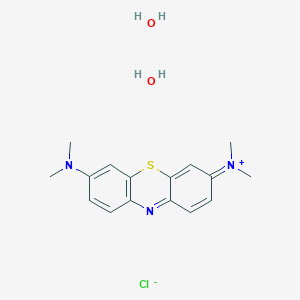
![6-((tert-Butoxycarbonyl)amino)benzo[d]isoxazole-3-carboxylic acid](/img/structure/B13138524.png)
![3-(4-Fluorophenyl)-2-(pyridin-4-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B13138525.png)

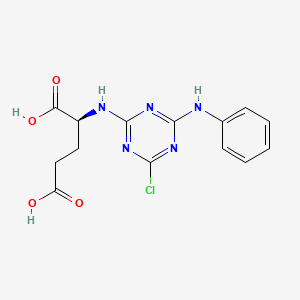
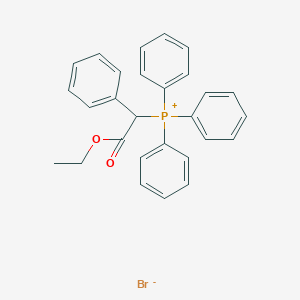

![[3,4'-Bipyridin]-5-amine, N-[(4-chlorophenyl)methyl]-](/img/structure/B13138563.png)
![Benzene,1-[1-(bromomethyl)ethenyl]-3-(methylsulfonyl)-](/img/structure/B13138569.png)
